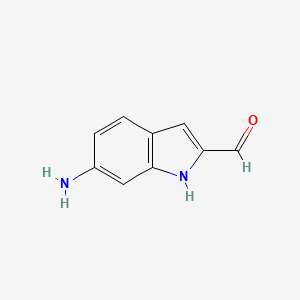

6-Amino-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

6-amino-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H,10H2 |

InChI Key |

PDGUJDQNLJGGCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 1h Indole 2 Carbaldehyde and Its Analogs

Regioselective Synthesis Strategies for Indole (B1671886) Ring Systems

Achieving the desired 2,6-disubstitution pattern on the indole nucleus requires precise control over the regioselectivity of the synthetic route. This often involves a multi-step process where the functional groups are introduced sequentially or by constructing the indole ring from appropriately pre-functionalized precursors.

The introduction of a nitrogen-based functional group at the C6-position of the indole ring is a key synthetic challenge. The most common and reliable strategy involves the synthesis of a 6-nitroindole (B147325) intermediate, which can then be readily reduced to the desired 6-aminoindole.

The regioselectivity for the 6-position can be directed by starting with a meta-substituted aniline (B41778) precursor. For instance, the cyclization of intermediates derived from m-nitroaniline often leads to the preferential formation of 6-substituted indoles. mdpi.com A practical, transition-metal-free method for synthesizing 6-nitroindole derivatives has been developed using enaminones and nitroaromatic compounds, promoted by cesium carbonate (Cs₂CO₃), which forms the necessary C-C and C-N bonds with high regioselectivity. rsc.org

Once the 6-nitroindole is obtained, the nitro group can be reduced to an amine using standard chemical procedures, such as catalytic hydrogenation with palladium on carbon (Pd/C), or by using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

Another approach involves the direct C-H amination of the indole core, although achieving selectivity at the C6-position can be challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C2 and C3 positions). Transition-metal-catalyzed methods are often required to direct the amination to the benzene (B151609) portion of the indole. mdpi.com For example, palladium-catalyzed Buchwald-Hartwig amination can be used to couple an amine or ammonia (B1221849) equivalent to a 6-haloindole precursor. nih.gov

Table 1: Selected Methods for 6-Aminoindole Synthesis

| Method | Precursor | Key Reagents | Advantage | Citation |

|---|---|---|---|---|

| Nitration-Reduction | m-Nitroaniline derivative | Nitrating agent, then reducing agent (e.g., SnCl₂, H₂/Pd-C) | Reliable, well-established, high regioselectivity | mdpi.com |

| Cs₂CO₃-Promoted Cyclization | Enaminone and nitroaromatic compound | Cs₂CO₃ | Transition-metal-free, highly regioselective for 6-nitroindole | rsc.org |

| Buchwald-Hartwig Amination | 6-Haloindole | Palladium catalyst, ligand, base, amine source | Direct amination, good functional group tolerance | nih.gov |

Formylating the indole ring at the C2-position is less common than at the C3-position but can be achieved through several reliable methods. The choice of method often depends on the other substituents present on the indole ring.

One established route is the oxidation of a 2-methylindole (B41428) precursor using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Alternatively, 2-hydroxymethylindoles, which can be prepared by the lithium aluminum hydride (LiAlH₄) reduction of the corresponding 2-ethoxycarbonylindoles, can be oxidized to the aldehyde using activated manganese dioxide. rsc.org

A comparison of methods shows that the oxidation of 2-hydroxymethylindoles is often efficient. rsc.org Another powerful technique is the directed ortho-metalation (DoM) strategy. An N-protected indole can be lithiated at the C2-position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching the resulting 2-lithioindole with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

The McFadyen-Stevens reaction provides another pathway, starting from an indole-2-carboxylic acid ester. The ester is converted to a hydrazide, then to a benzenesulfonyl hydrazide, which upon treatment with a base like sodium carbonate decomposes to yield the desired indole-2-carbaldehyde. rsc.org

Table 2: Key Methodologies for Indole-2-carbaldehyde Synthesis

| Method | Starting Material | Key Reagents | Description | Citation |

|---|---|---|---|---|

| Oxidation | 2-Hydroxymethylindole | Activated MnO₂ | Selective oxidation of the primary alcohol to an aldehyde. | rsc.org |

| Directed Metalation | N-Protected Indole | t-BuLi, then DMF | Lithiation at C2 followed by electrophilic quench with DMF. | |

| McFadyen-Stevens Reaction | Indole-2-carboxylic acid ester | Hydrazine (B178648), benzenesulfonyl chloride, base | Conversion of an ester to an aldehyde via a sulfonyl hydrazide intermediate. | rsc.org |

Modern Catalytic Approaches in Synthesis

Catalysis offers powerful tools for synthesizing and functionalizing indoles with high efficiency and selectivity, often under milder conditions than classical methods. Both transition-metal catalysis and the more recent fields of organocatalysis and biocatalysis have been successfully applied to indole chemistry.

Transition metals such as palladium, copper, gold, and ruthenium have revolutionized indole synthesis. arabjchem.org These catalysts are instrumental in forming the indole core and in its subsequent C-H functionalization.

Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions to construct the indole ring or add substituents. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne with a 2-haloaniline. arabjchem.org The Buchwald-Hartwig and Suzuki coupling reactions are also invaluable for introducing amino and aryl groups, respectively, onto a pre-formed halo-indole scaffold. nih.gov

Copper (Cu): Copper catalysts are often used in Ullmann-type C-N bond formation and in oxidative cyclizations of N-arylenamines to form the indole nucleus. mdpi.com Copper has also been employed for the regioselective cyanation of indoles via C-H bond activation. thieme-connect.de

Gold (Au) and Ruthenium (Ru): Gold catalysts are particularly effective at activating alkyne bonds, facilitating cyclization reactions to form substituted indoles under mild conditions. tandfonline.com Ruthenium catalysts have been used for hetero-cyclizations and domino reactions to build complex indole structures. tandfonline.com

Table 3: Examples of Transition-Metal Catalyzed Indole Synthesis

| Catalyst Type | Reaction Name/Type | Description | Citation |

|---|---|---|---|

| Palladium | Larock Annulation | Cyclization of 2-haloanilines with alkynes. | arabjchem.org |

| Palladium | Heck Cyclization | Intramolecular cyclization of an o-ethynylaniline derivative. | arabjchem.org |

| Copper | Ullmann Condensation | Intramolecular C-N bond formation to close the pyrrole ring. | mdpi.com |

| Gold | Alkyne Activation | Tandem cyclization of o-alkynyl nitroarenes. | tandfonline.com |

| Ruthenium | C-H Activation/Annulation | Domino reaction of diazo pyruvates with anilines. | tandfonline.com |

In recent years, metal-free catalytic systems have gained prominence as sustainable alternatives to transition-metal catalysis. rsc.org

Organocatalysis utilizes small organic molecules to catalyze reactions. For indole functionalization, this often involves activating the indole or a reaction partner through the formation of iminium or enamine intermediates. rsc.orgnih.gov This approach has been particularly successful for the asymmetric functionalization of indoles. nih.gov While much of the focus has been on the nucleophilic C3 position, organocatalytic methods are emerging for the functionalization of the carbocyclic ring, including the C6 position. rsc.orgacs.org

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity. rsc.org Enzymes like peroxidases and methyltransferases have been used for indole functionalization. nih.govnih.gov The development of engineered enzymes through directed evolution is expanding the scope of biocatalysis to include reactions and substrates not found in nature, offering a green and powerful method for creating complex indole derivatives. rsc.orgrsc.org For instance, thioesterase enzymes have been shown to facilitate challenging macrocyclizations involving the indole nitrogen. acs.org

Multi-Component Reaction (MCR) Pathways Involving 6-Amino-1H-indole-2-carbaldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. nih.govmdpi.com The dual functionality of this compound makes it an ideal substrate for designing novel MCRs to generate diverse heterocyclic libraries.

The aldehyde group can participate in a variety of MCRs, including:

Ugi Reaction: The aldehyde can react with an amine (in this case, the C6-amino group could potentially react intramolecularly or with an external amine), an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide.

Mannich Reaction: The indole nucleus can act as the nucleophile, reacting with the aldehyde (or an imine formed from it) and a secondary amine. nih.gov

Povarov Reaction: An aniline (such as the 6-amino group), an aldehyde, and an activated alkene can undergo a formal [4+2] cycloaddition to create tetrahydroquinolines.

The presence of both a primary aromatic amine and an aldehyde on the same scaffold opens up possibilities for intramolecular MCRs or sequential one-pot reactions to build fused indole systems. For example, a three-component reaction between this compound, an active methylene (B1212753) compound, and a coupling partner could lead to the formation of novel indole-fused pyridines or pyrimidines. Recently, MCRs have been developed for the modular assembly of indole-fused seven-membered heterocycles, a strategy that could be adapted for this specific substrate. rsc.org

Table 4: Potential Multi-Component Reactions with this compound

| MCR Type | Reactants | Potential Product Class | Notes |

|---|---|---|---|

| Pictet-Spengler Reaction | (Intramolecular) | Fused β-carboline derivative | The 6-amino group could be converted to an ethylamine (B1201723) sidechain, which then reacts with the C2-aldehyde. |

| Friedländer Annulation | Active methylene ketone | Fused quinoline (B57606) derivative | The amino and aldehyde groups react with a ketone containing an α-methylene group to form a new fused pyridine (B92270) ring. |

| Three-Component Synthesis | Isocyanide, Phenacyl bromide | Indolyl-hydrazineyl thiazole (B1198619) derivative | The aldehyde functionality is key to forming the initial hydrazone intermediate. nih.gov |

Condensation Reactions for Scaffold Assembly

Condensation reactions are fundamental to the construction of the indole nucleus. The Japp-Klingemann and Fischer indole syntheses are two classical yet powerful methods that continue to be refined for the preparation of complex indoles.

The Japp-Klingemann reaction provides a route to hydrazones, which are key intermediates for the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid. wikipedia.orgnumberanalytics.com The resulting hydrazone can then be cyclized under acidic conditions to form the indole ring. wikipedia.org For the synthesis of this compound, a suitably substituted p-phenylenediamine (B122844) derivative would be the starting aniline for the generation of the required diazonium salt. The subsequent reaction with a β-keto-ester containing a protected aldehyde equivalent, followed by Fischer indole cyclization, would lead to the desired product. The reaction mechanism involves the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield the hydrazone. wikipedia.org

The Fischer indole synthesis is one of the most well-known and widely used methods for preparing indoles. acs.orgwikipedia.orgbyjus.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole. wikipedia.orgyoutube.com To synthesize this compound, 4-aminophenylhydrazine would be reacted with a suitable glyoxal (B1671930) derivative. The reaction's versatility is enhanced by modern modifications, such as palladium-catalyzed cross-coupling to form the necessary N-arylhydrazones in situ. wikipedia.org

| Feature | Japp-Klingemann Reaction | Fischer Indole Synthesis |

| Starting Materials | β-keto-acids/esters and aryl diazonium salts wikipedia.org | (Substituted) phenylhydrazine and an aldehyde or ketone wikipedia.org |

| Key Intermediate | Hydrazone wikipedia.org | Phenylhydrazone, enamine wikipedia.org |

| Reaction Conditions | Typically involves basic hydrolysis followed by acidic cyclization wikipedia.orgwikipedia.org | Acidic conditions (Brønsted or Lewis acids) wikipedia.org |

| Key Transformation | Formation of a hydrazone from a diazonium salt wikipedia.org | organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a phenylhydrazone wikipedia.org |

Cycloaddition and Annulation Strategies

Modern synthetic approaches also employ cycloaddition and annulation reactions to construct the indole framework. These methods often offer high levels of control over regioselectivity and can provide access to complex indole structures that are difficult to obtain through classical methods.

One such strategy involves a [4+1]-cyclization approach. For instance, the synthesis of 6-azaindoles has been achieved through an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. chemrxiv.org While not a direct synthesis of 6-aminoindole, this methodology highlights the potential of cycloaddition strategies in building indole-like systems. The development of similar strategies starting from appropriately substituted benzene derivatives could provide a novel route to this compound.

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also valuable. For example, the synthesis of indoles can be achieved through domino reactions that combine cross-coupling and cyclization steps. researchgate.net A palladium- or copper-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization, is a common approach. researchgate.net To apply this to the synthesis of this compound, a 2-halo-5-nitroaniline could be coupled with a protected propargyl aldehyde equivalent. Subsequent reduction of the nitro group would yield the desired 6-amino functionality.

Derivatization and Functional Group Interconversion Strategies

Once the this compound scaffold is assembled, further derivatization and functional group interconversions are often necessary to synthesize analogs with diverse biological activities. These transformations can target the carbaldehyde group, the amino functionality, or the indole nitrogen.

Transformations of the Carbaldehyde Group

The carbaldehyde group at the C2 position of the indole is a versatile handle for a variety of chemical transformations.

Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. wikipedia.org The carbaldehyde of this compound can react with compounds containing active methylene groups, such as malonates or cyanoacetates, in the presence of a weak base to form α,β-unsaturated products. wikipedia.orgorganic-chemistry.org This reaction can be used to extend the carbon chain and introduce new functional groups.

The aldehyde can also be condensed with nitroalkanes, such as nitromethane (B149229) or nitroethane, followed by reduction of the resulting nitroalkene to introduce 2-aminoethyl or 2-aminopropyl side chains at the C2 position. rsc.org Furthermore, condensation with hydrazine derivatives can form hydrazones, which can be further functionalized or used in subsequent cyclization reactions. unifi.it

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., malonates, cyanoacetates), weak base wikipedia.orgorganic-chemistry.org | α,β-unsaturated compounds |

| Henry Reaction | Nitroalkanes (e.g., nitromethane, nitroethane) rsc.org | β-nitroalcohols, nitroalkenes |

| Condensation | Hydrazine derivatives unifi.it | Hydrazones |

| Oxidation | Oxidizing agents | Indole-2-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH4) | 2-Hydroxymethylindole |

Reactions Involving the Amino Functionality

The amino group at the C6 position offers numerous possibilities for derivatization. Standard reactions for primary aromatic amines can be applied to introduce a wide range of substituents.

Acylation of the amino group can be readily achieved using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce various acyl groups, which can modulate the electronic properties and biological activity of the molecule. uobaghdad.edu.iq

Sulfonylation with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group is a key component in many pharmacologically active compounds.

Alkylation of the amino group can be performed, although direct alkylation may be challenging and could lead to mixtures of mono- and di-alkylated products. Reductive amination of the amino group with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Indole Nitrogen (N1) Functionalization

The nitrogen atom of the indole ring (N1) can also be functionalized, which can have a significant impact on the molecule's properties.

N-Alkylation of the indole nitrogen can be accomplished using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.net The choice of base and solvent is crucial to avoid competing reactions at other positions. For instance, iron-catalyzed N-alkylation of indolines followed by oxidation provides a selective method for preparing N-alkylated indoles. nih.gov Palladium-catalyzed methods have also been developed for the N-alkylation of indoles. nih.gov

N-Arylation introduces an aryl group at the N1 position and is typically achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. acs.orgresearchgate.netacs.org These reactions couple the indole with an aryl halide or triflate. acs.orgorganic-chemistry.org

The selective functionalization of the different reactive sites on the this compound core allows for the systematic exploration of the structure-activity relationship of its derivatives, which is crucial for the development of new therapeutic agents.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 1h Indole 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. preprints.orgresearchgate.net The presence of the amino group at the 6-position further enhances the electron density of the indole nucleus through resonance, thereby activating it towards electrophilic attack. This is in contrast to the carbaldehyde group at the 2-position, which is an electron-withdrawing group and would typically deactivate the ring. However, the powerful electron-donating effect of the amino group generally overrides the deactivating effect of the carbaldehyde, directing electrophiles primarily to the positions ortho and para to the amino group. While simple indoles typically undergo electrophilic substitution at the C3 position, the presence of a 6-methoxy group (electron-donating similar to the amino group) can lead to competitive substitution at the C2 position. rsc.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, which then loses a proton to restore aromaticity. libretexts.org For 6-Amino-1H-indole-2-carbaldehyde, electrophilic substitution is a plausible pathway for further functionalization.

Conversely, the electron-rich nature of the indole nucleus makes it less susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. The carbaldehyde at the C2 position does withdraw some electron density, but it is generally not sufficient to facilitate direct nucleophilic aromatic substitution on the indole ring itself under normal conditions.

Specific Reaction Pathways of the Carbaldehyde Group

The carbaldehyde group at the 2-position of the indole ring is a key site for a variety of chemical transformations, including the formation of imines and participation in condensation reactions.

Schiff Base Formation and Imine Chemistry

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. acs.orgajchem-b.comwjpsonline.com This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. ajchem-b.comnih.gov The reaction is often catalyzed by a small amount of acid, although base catalysis is also possible. wjpsonline.com

The formation of Schiff bases from indole-2-carbaldehyde derivatives is a well-established synthetic route. For instance, various Schiff bases have been synthesized by reacting 1H-indole-2-carbaldehyde with different amine derivatives in the presence of a catalyst like glacial acetic acid. ajchem-b.com These reactions are typically carried out under reflux conditions for several hours. ajchem-b.com The stability of the resulting Schiff base can be influenced by the nature of the substituents; aromatic substituents tend to increase stability through conjugation. wjpsonline.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1H-indole-2-carbaldehyde | Primary Amine | Schiff Base (Imine) | ajchem-b.com |

| Aldehyde/Ketone | Primary Amine | Schiff Base (Imine) | wjpsonline.com |

| 3-chloro-1H-indole-2-carbaldehyde | Aromatic Amines | Schiff Base (Imine) | acs.org |

Knoevenagel Condensation and Related Reactions

The carbaldehyde group of this compound can participate in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. thermofisher.commychemblog.compsiberg.comwikipedia.org The product is typically an α,β-unsaturated compound. mychemblog.comwikipedia.org

The mechanism of the Knoevenagel condensation is similar to an aldol (B89426) condensation and involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. youtube.com This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration. mychemblog.compsiberg.com Common catalysts for this reaction include primary, secondary, or tertiary amines and their salts. mychemblog.compsiberg.com The removal of water, often by azeotropic distillation, can drive the reaction towards the product. thermofisher.compsiberg.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Aldehyde/Ketone | Active Methylene Compound | Weak Base | α,β-unsaturated compound | thermofisher.commychemblog.compsiberg.com |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

Reactivity Profiles of the Amino Group

The primary amino group at the 6-position is a versatile functional group that can undergo a variety of reactions, including amidation, alkylation, and participation in the formation of metal complexes.

Amidation and Alkylation Reactions

The amino group can be acylated to form amides. This typically involves reaction with an acylating agent such as an acid chloride or anhydride. The synthesis of amides is a fundamental transformation in organic chemistry, often facilitated by photoredox catalysis in modern methods. nih.gov Direct C-H amidation of indoles at the C3 position has been reported using electrophilic nitrogen agents, highlighting the reactivity of the indole nucleus itself. nih.gov

Alkylation of the amino group can also be achieved. N-alkylation of indoles, while sometimes challenging due to the potential for C-alkylation, can be accomplished under specific conditions. nih.gov For instance, base-catalyzed N-1-alkylation of indoles with α-iminoketones has been demonstrated. nih.gov The use of a strong base like sodium hydride can deprotonate the indole nitrogen, making it a more potent nucleophile for subsequent alkylation. youtube.com

Role in Complexation Chemistry

The amino group, along with other heteroatoms in the this compound molecule, can act as a ligand to coordinate with metal ions, forming metal complexes. preprints.orgmdpi.comwikipedia.org The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. youtube.com Indole derivatives, in general, are known to form complexes with a variety of transition metals. preprints.orgmdpi.com

Schiff bases derived from indole aldehydes are particularly effective chelating agents, especially when another functional group like a hydroxyl or amino group is nearby, allowing for the formation of stable five- or six-membered rings with the metal ion. ijpbs.com These metal complexes have been investigated for various applications. The coordination can involve the imine nitrogen and other donor atoms within the ligand structure. nih.gov

Advanced Studies on Reaction Mechanisms and Kinetics

The reactivity of this compound is largely governed by the interplay between the electron-donating amino group at the 6-position and the electrophilic aldehyde function at the 2-position, all within the framework of the indole nucleus. The amino group enhances the nucleophilicity of the indole ring, influencing the pathways of various chemical transformations.

The determination of the rate-limiting step in a reaction sequence is fundamental to understanding its mechanism and optimizing reaction conditions. For reactions involving this compound, such as condensation reactions to form Schiff bases or cyclization reactions like the Pictet-Spengler synthesis, the rate-determining step can vary depending on the specific reactants and conditions.

For the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization, the rate-determining step can be the rearomatization of a positively charged intermediate. nih.gov The reaction proceeds through the initial formation of an iminium ion, which is then attacked by the electron-rich indole ring. The subsequent deprotonation to restore aromaticity is often the slow step of the reaction.

Table 1: Postulated Rate-Determining Steps in Reactions of this compound

| Reaction Type | Proposed Rate-Determining Step | Influencing Factors |

| Schiff Base Formation | Dehydration of the carbinolamine intermediate | pH of the medium, nature of the amine |

| Pictet-Spengler Reaction | Rearomatization of the spirocyclic intermediate | Acidity of the catalyst, stability of the intermediate |

Identification of Key Intermediates

The transient species formed during a chemical reaction, known as intermediates, are crucial to understanding the reaction pathway. For reactions involving this compound, several key intermediates can be postulated based on established mechanisms for similar compounds.

In condensation reactions, the primary intermediate is the carbinolamine . This species is formed by the nucleophilic addition of an amine to the aldehyde group of the indole. While generally unstable, its formation is a critical prerequisite for the subsequent dehydration to the final product. eijppr.com

The Pictet-Spengler reaction is mechanistically more complex and can involve a spiroindolenine intermediate. wikipedia.orgresearchgate.net This intermediate arises from the attack of the C3 position of the indole ring on the initially formed iminium ion. The spiroindolenine then undergoes a 1,2-migration to form the tetrahydro-β-carboline product. The potential for the isolation or spectroscopic observation of such intermediates is a subject of ongoing research and is highly dependent on the specific reaction conditions and the electronic nature of the substituents. researchgate.netsci-hub.se

Table 2: Key Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate | Method of Identification (Postulated) |

| Schiff Base Formation | Carbinolamine | Spectroscopic methods (NMR, IR), theoretical calculations |

| Pictet-Spengler Reaction | Iminium ion, Spiroindolenine | Trapping experiments, spectroscopic analysis, computational modeling |

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Methodologies for Structural Assignment

Spectroscopy is the cornerstone of molecular characterization. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can elucidate the structural framework of 6-Amino-1H-indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) would appear as a distinct singlet at a downfield chemical shift, generally in the range of δ 9.5-10.5 ppm. The protons on the aromatic ring would exhibit characteristic splitting patterns based on their coupling with neighboring protons. For instance, the H7 proton would likely appear as a doublet, coupled to H5, while the H5 proton would be a doublet of doublets. The indole (B1671886) N-H proton usually appears as a broad singlet at a very downfield shift (>10 ppm), while the amino (-NH₂) protons would also produce a singlet, typically in the δ 3.5-5.0 ppm range, though its position can vary with solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The aldehyde carbonyl carbon is particularly characteristic, appearing significantly downfield (δ 180-190 ppm). The aromatic carbons of the indole ring would resonate in the typical range of δ 110-140 ppm.

To definitively assign these signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity of the protons on the benzene (B151609) and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the placement of the amino and carbaldehyde substituents on the indole scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (indole, pos 1) | >10 (broad s) | - |

| C2 | - | ~138 |

| CHO (on C2) | 9.5 - 10.5 (s) | ~185 |

| H3 | ~7.2 (s) | ~115 |

| C3a | - | ~128 |

| H4 | ~7.5 (d) | ~122 |

| H5 | ~6.7 (dd) | ~112 |

| C6 | - | ~145 |

| NH₂ (on C6) | 3.5 - 5.0 (broad s) | - |

| H7 | ~6.8 (d) | ~103 |

| C7a | - | ~137 |

| Note: Predicted values are based on data for analogous indole compounds. Actual values may vary based on solvent and experimental conditions. |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₉H₈N₂O. The exact mass would be measured and compared to the calculated value (160.0637 Da), providing strong evidence for the compound's identity. nih.gov

The fragmentation pattern observed in the mass spectrum gives further structural clues. For indole alkaloids, common fragmentation pathways include the loss of small, stable molecules. For this compound, the molecular ion peak [M]⁺ would be observed, and key fragments would likely correspond to the loss of carbon monoxide (CO) from the aldehyde group, followed by the loss of hydrogen cyanide (HCN) from the pyrrole ring, a characteristic fragmentation for indoles. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 160 | Molecular Ion [M]⁺ |

| 132 | [M - CO]⁺ |

| 131 | [M - CHO]⁺ |

| 105 | [M - CO - HCN]⁺ |

| Note: Fragmentation is predicted based on the known behavior of indole aldehydes. |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key features.

Distinct stretching vibrations for the N-H bonds of both the indole ring (around 3300-3500 cm⁻¹) and the primary amine (two bands in the 3200-3400 cm⁻¹ region) would be prominent. The aldehyde C=O group would produce a strong, sharp absorption band around 1650-1680 cm⁻¹, with its position slightly lowered due to conjugation with the indole ring. The aldehyde C-H stretch would appear as one or two weaker bands around 2720 and 2820 cm⁻¹. Aromatic C=C and C-H stretching and bending vibrations would also be present in their characteristic regions. rsc.orgnist.gov

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole NH & Amine NH₂ | 3200 - 3500 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aldehyde | ~2720, ~2820 |

| C=O Stretch | Aldehyde | 1650 - 1680 (strong) |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| N-H Bend | Amine | 1550 - 1650 |

| Note: Values are typical ranges for the specified functional groups in an aromatic system. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring is an excellent chromophore. For this compound, the spectrum is expected to show strong absorptions corresponding to π→π* transitions characteristic of the indole system. libretexts.org

The presence of the amino group (-NH₂) and the carbaldehyde group (-CHO) as an auxochrome and a conjugated extension, respectively, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The spectrum would likely display two main absorption bands, similar to other indoles. The higher energy band (around 220-280 nm) and a lower energy band (above 280 nm) arise from electronic transitions within the conjugated bicyclic system. youtube.com The n→π* transition associated with the aldehyde's carbonyl group is also possible but is often weak and may be obscured by the stronger π→π* bands.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) |

| π→π | ~270-290 |

| π→π | ~300-340 |

| n→π* | >350 (weak) |

| Note: Values are estimates based on the indole chromophore with auxochromic and conjugating substituents. |

X-ray Crystallography for Solid-State Structure Determination

While the aforementioned spectroscopic techniques elucidate the structure in solution or gas phase, X-ray crystallography provides the definitive, unambiguous structure in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of this compound.

Although a crystal structure for this specific molecule is not readily found in public databases, analysis of related compounds like 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde reveals the type of data obtained. nih.gov A successful crystallographic analysis of this compound would confirm the planarity of the indole ring system and reveal the conformation of the aldehyde group. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the indole N-H, the amino N-H protons, and the aldehyde oxygen atom, which dictate the crystal packing arrangement. nih.gov

Advanced Chromatographic Techniques for Separation and Purity in Research

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is the primary tool for determining purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would be developed. The purity would be assessed by the area percentage of the main peak in the chromatogram detected by a UV detector set to one of the compound's absorption maxima. nih.gov

Thin-Layer Chromatography (TLC) is used for rapid analysis, such as monitoring the progress of a synthesis reaction. nih.govacs.org Different solvent systems (e.g., ethyl acetate/hexane) would be tested to find conditions that give good separation between the product, starting materials, and any byproducts. The spots on the TLC plate can be visualized under UV light due to the compound's fluorescent or UV-absorbing nature.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in modern organic and medicinal chemistry, offering high-resolution separation and precise quantification of compounds in a mixture. While specific HPLC analytical methods for this compound are not extensively detailed in publicly available literature, general methodologies for closely related indole derivatives can be extrapolated to devise effective analytical and preparative strategies.

For the analytical assessment of this compound, a reverse-phase HPLC setup is typically employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

Illustrative Analytical HPLC Parameters for Indole Derivatives:

| Parameter | Typical Setting |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at multiple wavelengths (e.g., 254 nm, 280 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

The retention time (RT) in an HPLC analysis is a characteristic property of a compound under a specific set of conditions. For instance, in the analysis of various indole-2-carboxylic acid derivatives, retention times have been reported to range from approximately 4 to 13 minutes, depending on the specific substitutions on the indole ring and the exact gradient profile used. sigmaaldrich.com This demonstrates the capability of HPLC to differentiate between structurally similar compounds.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify a desired compound from a mixture. By injecting a concentrated sample onto a larger-diameter column, fractions containing the pure compound can be collected as they elute. This technique is particularly valuable for obtaining highly pure samples of this compound for further biological testing or structural analysis, especially for removing closely related impurities that may be difficult to separate by other means such as crystallization.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. It allows chemists to qualitatively assess the consumption of starting materials, the formation of the product, and the presence of any byproducts.

In the synthesis of indole derivatives, TLC is an invaluable tool. For instance, during the synthesis of various substituted indole-2-carboxylates, reactions are often monitored by TLC to determine the point of completion. sigmaaldrich.com A common procedure involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing) and developing it in an appropriate solvent system.

Typical TLC Parameters for Monitoring Indole Syntheses:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation (e.g., 1:5 v/v ethyl acetate/petroleum ether). sigmaaldrich.com |

| Visualization | The spots are visualized under UV light (at 254 nm and/or 365 nm). Staining with a developing agent (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate) can also be used for compounds that are not UV-active. |

By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be tracked. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative polarity of the compounds determines their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, more polar compounds have lower Rf values on a silica gel plate. This allows for a quick assessment of the relative polarities of the components in the reaction mixture. For instance, in the synthesis of N-aryl benzimidoyl chlorides from the corresponding amides, TLC analysis can clearly indicate the presence of unreacted starting materials.

Computational and Theoretical Chemistry Investigations of 6 Amino 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful tools for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

The electronic properties of 6-Amino-1H-indole-2-carbaldehyde are governed by the interplay of the electron-donating amino group at the 6-position and the electron-withdrawing carbaldehyde group at the 2-position, both attached to the indole (B1671886) scaffold. The indole ring itself is an aromatic system with a distinct electronic distribution.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO, conversely, is often localized on the electron-withdrawing substituents.

In the case of this compound, the amino group would be expected to raise the energy of the HOMO, making the molecule more electron-rich and reactive towards electrophiles compared to unsubstituted indole. The carbaldehyde group would lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack at the carbonyl carbon. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Indole Derivatives (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| Indole-2-carbaldehyde | -6.02 | -1.89 | 4.13 |

| 6-Aminoindole | -5.12 | -0.08 | 5.04 |

Note: The values in this table are illustrative and based on typical DFT calculation results for these types of molecules. Actual values can vary depending on the specific computational method and basis set used.

Computational chemistry can be employed to model reaction mechanisms and determine the energetics of various reaction pathways. For this compound, several reactions are of interest, including electrophilic substitution on the indole ring and nucleophilic addition to the carbaldehyde group.

DFT calculations can be used to locate the transition state structures and calculate the activation energies for these reactions. For instance, in a reaction involving the aldehyde, the calculations would model the approach of a nucleophile and the subsequent formation of a tetrahedral intermediate. The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable.

Studies on related indole-2-carboxylic acids have utilized computational methods to understand their synthesis and reactivity, providing a basis for similar investigations on this compound.

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons in this compound would be influenced by the electronic effects of the amino and carbaldehyde groups. For instance, the protons on the benzene (B151609) ring would experience shifts depending on their proximity to the electron-donating amino group.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretching of the amino group and the indole NH, the C=O stretching of the carbaldehyde, and various C-H and C-C stretching and bending modes of the aromatic rings. Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Representative Indole Aldehyde (Calculated using DFT)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Indole N-H | Stretching | ~3450 |

| Amino N-H | Symmetric Stretching | ~3400 |

| Amino N-H | Asymmetric Stretching | ~3500 |

| Aldehyde C=O | Stretching | ~1680 |

| Aromatic C-H | Stretching | ~3100-3000 |

Note: These are typical frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment.

While the indole ring system is relatively rigid, the substituents can exhibit conformational flexibility. For this compound, the primary sources of flexibility are the rotation of the carbaldehyde group around the C2-C(aldehyde) bond and the orientation of the amino group.

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Such studies on related indole-2-carboxamides have been used to understand their binding conformations to biological targets. nih.gov The flexibility of the side chains can be crucial for a molecule's biological activity, as it allows the molecule to adopt a favorable conformation for binding to a receptor or enzyme active site. nih.gov

The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, allowing for the investigation of solvation effects on the molecule's conformation and dynamics.

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies for this compound are focused on understanding how its specific molecular structure dictates its chemical behavior. These theoretical investigations are crucial for predicting the compound's reactivity and for designing synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a statistical correlation between the chemical structure of a molecule and a specific activity. nih.gov For this compound, theoretical QSAR models can be developed by calculating a range of molecular descriptors that numerically represent its structural features. nih.gov These descriptors fall into several categories, including electronic (e.g., dipole moment, electronic energy), hydrophobic, geometric, and topological. nih.gov

In a typical QSAR study involving indole derivatives, a series of compounds is analyzed to build a model that links these descriptors to a particular outcome, such as reactivity in a specific chemical transformation. nih.gov For this compound, the electron-donating amino group at the 6-position and the electron-withdrawing carbaldehyde group at the 2-position would significantly influence the calculated descriptors. A hypothetical QSAR model could predict its reaction efficiency in multicomponent reactions or its potential to act as a precursor for more complex heterocyclic systems like α-carbolines. rsc.org

Table 1: Theoretical QSAR Descriptors and Their Relevance for this compound

| Descriptor Category | Example Descriptor | Potential Predicted Application/Reactivity |

| Electronic | HOMO/LUMO Energies | Predicts sites for electrophilic/nucleophilic attack |

| Electronic | Dipole Moment | Influences solubility and intermolecular interactions |

| Topological | Connectivity Indices | Relates to molecular shape and steric hindrance |

| Geometric | Molecular Surface Area | Affects ability to interact with other reactants or catalysts |

Prediction of Reaction Outcomes Based on Electronic Descriptors

The reactivity of this compound is governed by its electronic landscape. The amino group at the C6 position is a strong electron-donating group, which increases the electron density of the indole ring system. Conversely, the carbaldehyde at the C2 position is an electron-withdrawing group, which decreases electron density at that site. This electronic push-pull system dictates the molecule's behavior in chemical reactions.

Computational methods, such as Density Functional Theory (DFT), can calculate electronic descriptors that predict reaction outcomes. The Highest Occupied Molecular Orbital (HOMO) indicates the most probable site for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to the site for nucleophilic attack.

Electrophilic Attack: The HOMO is expected to be localized on the electron-rich indole nucleus, specifically enhanced by the C6-amino group. This makes the positions ortho and para to the amino group (C5 and C7) susceptible to electrophilic aromatic substitution.

Nucleophilic Attack: The LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the carbaldehyde group. This makes it the primary target for nucleophiles. For instance, in condensation reactions, a nucleophile would readily attack the aldehyde carbon. This is a common reaction pattern for indole-2-carbaldehydes. rsc.org

In Silico Approaches to Molecular Interactions (without biological outcomes/dosages)

In silico techniques, particularly molecular docking, are powerful tools for investigating how this compound might interact with other molecules on a structural level. nih.govmdpi.com These methods predict the preferred orientation and binding affinity of the molecule within a defined binding site, providing insights into the non-covalent forces at play.

The functional groups of this compound allow for a variety of interactions:

Hydrogen Bonding: The amino (-NH₂) group and the indole N-H can both act as hydrogen bond donors. The carbonyl oxygen of the aldehyde (-CHO) group serves as a hydrogen bond acceptor. These interactions are critical in forming stable complexes.

π–π Stacking: The aromatic indole ring can engage in π–π stacking interactions with other aromatic systems. This type of interaction is a key feature in the binding of some indole derivatives. nih.gov

Hydrophobic Interactions: The indole ring also provides a hydrophobic surface that can interact with non-polar regions of a binding partner.

Molecular docking studies on related indole derivatives have shown that these interactions are fundamental to their binding mechanisms. mdpi.combanrepcultural.org For example, the indole nucleus can chelate with metal ions, and substituents on the ring can form specific contacts that stabilize the entire complex. nih.gov While specific docking studies for this compound are not widely published, its structural features allow for clear predictions of its interaction modes.

Table 2: Potential Non-Covalent Interactions of this compound Predicted by In Silico Methods

| Functional Group | Potential Interaction Type | Role | Potential Partner Moiety |

| 6-Amino (-NH₂) Group | Hydrogen Bond | Donor | Oxygen, Nitrogen atoms |

| 2-Carbaldehyde (-CHO) Group | Hydrogen Bond | Acceptor | -OH, -NH groups |

| Indole Ring | π–π Stacking | Stacking | Aromatic Rings (e.g., Phenyl, Pyridyl) |

| Indole N-H | Hydrogen Bond | Donor | Carbonyl Oxygen, Nitrogen atoms |

| Indole Ring | Hydrophobic Interaction | Hydrophobe | Alkyl chains, non-polar pockets |

Synthetic Utility of 6 Amino 1h Indole 2 Carbaldehyde As a Versatile Research Building Block

Design and Synthesis of Novel Heterocyclic Systems

The unique combination of an electrophilic aldehyde and a nucleophilic amino group on the indole (B1671886) core of 6-Amino-1H-indole-2-carbaldehyde facilitates the synthesis of a multitude of novel heterocyclic compounds. This bifunctionality allows for both intramolecular and intermolecular reactions to forge new rings onto the indole framework.

Construction of Fused and Bridged Indole Derivatives

The indole scaffold is a privileged structure in many natural products and pharmacologically active compounds, often appearing within larger, polycyclic frameworks. rsc.org this compound is an ideal starting point for creating such fused and bridged systems. The aldehyde at C2 can react with various nucleophiles, while the amino group at C6 can participate in cyclization reactions, leading to the formation of additional rings fused to the benzene (B151609) portion of the indole.

For instance, intramolecular cyclization strategies can be employed to construct seven-membered rings, a common motif in bioactive molecules that has traditionally been challenging to synthesize. researchgate.net The reaction between the amino group and a suitably functionalized partner that has reacted with the aldehyde can lead to the formation of diazepine-fused indoles. researchgate.net Similarly, condensation reactions followed by cyclization can yield complex polyheterocycles like indolo[3,2-c]quinolinones, which are analogues of natural alkaloids. rug.nl The reactivity of the indole C3 position can also be exploited in cascade reactions to build bridged systems, as seen in the synthesis of bis(indole) alkaloids which possess a unique 4-indoyl-indole architecture. oregonstate.edu

Table 1: Examples of Fused Heterocyclic Systems Derived from Indole Precursors

| Starting Material Type | Reagent/Condition | Resulting Fused System | Reference |

|---|---|---|---|

| Indole-2-carboxamide | Intramolecular Cyclization | Polycyclic Fused Indoles | rsc.org |

| Indole, Formaldehyde, Amino Hydrochloride | Multicomponent Reaction | Indole-fused Oxadiazepines/Thiadiazepines | researchgate.net |

| 2-Thioxoindolines | Base-mediated Annulation | Thiazolo[3,2-a]indoles | researchgate.net |

| Arylglyoxals, Enamines, Indoles | Domino Reaction | 6′,7′-dihydro-[3,7′-biindol]-4′(5′H)-ones | rsc.org |

Incorporation into Multi-Component Reaction Products

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govarkat-usa.org The dual functionality of this compound makes it an excellent substrate for MCRs. The aldehyde can participate in reactions like the Ugi or Mannich reaction, while the amino group can act as one of the components or be used in a subsequent cyclization step. rug.nlarkat-usa.org

This approach enables the generation of structurally diverse libraries of heterocyclic compounds. arkat-usa.org For example, a three-component condensation involving an indole aldehyde, an amine, and a third component can lead to a variety of scaffolds. rsc.org The Ugi four-component reaction, in particular, has been used with indole derivatives to produce intermediates that can be cyclized to form complex polyheterocycles like β-carbolinones and indolo-pyrazinones. rsc.org The reactivity of this compound allows for its direct incorporation into such schemes, yielding highly functionalized products where the amino group can be further modified to tune the molecule's properties. nih.gov

Scaffold for Complex Organic Molecule Synthesis

Beyond the synthesis of novel heterocycles, this compound is a valuable scaffold for the total synthesis of complex natural products and their analogues. Its pre-functionalized core reduces the number of synthetic steps required to reach intricate molecular targets.

Precursor in Alkaloid and Natural Product Analogs

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities, including antitumor and antihypertensive properties. nih.gov Many synthetic strategies for these molecules rely on functionalized indole precursors. The aldehyde group of this compound can be readily converted into other functional groups necessary for building the alkaloid framework. For instance, condensation with nitroalkanes followed by reduction provides access to tryptamine (B22526) derivatives, which are key intermediates in the synthesis of many alkaloids. rsc.orgwikipedia.org

The amino group at the C6 position offers a handle for introducing substituents that mimic natural products or for creating novel analogues with potentially improved properties. This is particularly relevant in the synthesis of compounds like meridianins, a group of indole alkaloids with antitumor and antimalarial activities, or in the development of analogues of complex bis(indole) alkaloids. oregonstate.edunih.gov The synthesis of N-substituted indole-2-carboxamides, which can act as TRPV1 agonists, further illustrates the utility of this scaffold in medicinal chemistry. mdpi.com

Table 2: Indole-based Natural Product Analogs and Bioactive Scaffolds

| Precursor Type | Synthetic Target/Scaffold | Biological Relevance | Reference |

|---|---|---|---|

| Indole-2-carbaldehyde | 2-(2-aminoethyl)indoles (Tryptamines) | Alkaloid building blocks | rsc.org |

| Indole-2-carboxylic acid | Indolo[3,2-c]quinolinones | Natural alkaloid analogues | rug.nl |

| Indole-3-carboxaldehyde | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Analogues of Meridianin alkaloids | nih.gov |

| Indole-2-carboxylic acid | N-Benzyl-1-methyl-1H-indole-2-carboxamide | TRPV1 Agonists | mdpi.com |

| Ynindole | Bis(indole) alkaloids | Arundo donax alkaloid synthesis | oregonstate.edu |

Development of Advanced Synthetic Routes

The utility of this compound is enhanced by the continuous development of advanced synthetic methodologies for indole functionalization. Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to further elaborate the indole core. nih.gov For example, if the amino group is first converted to a halide or triflate, a wide variety of substituents can be introduced at the C6 position.

Cascade reactions, which form multiple bonds in a single operation, represent another advanced strategy where this building block is valuable. rsc.org A sequence starting with a Knoevenagel condensation at the aldehyde, followed by a hetero-Diels-Alder reaction, can rapidly generate complex polycyclic systems stereoselectively. researchgate.net The development of such elegant and efficient routes is crucial for the practical synthesis of complex molecules, and versatile building blocks like this compound are central to these efforts. rsc.orgnih.gov

Creation of Diverse Libraries for Chemical Biology Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The creation of diverse libraries of compounds is essential for discovering new probes with specific biological activities. This compound is an excellent starting point for diversity-oriented synthesis, a strategy aimed at producing collections of structurally diverse molecules. frontiersin.org

The reactivity of the aldehyde and amino groups allows for the attachment of various chemical moieties, leading to a wide array of derivatives. For instance, the indole-2-carboxamide scaffold, readily accessible from the aldehyde, has been used to develop photoactivatable allosteric modulators for cannabinoid receptors, which are powerful tools for studying receptor function. nih.gov Furthermore, libraries of indole-2-carboxamides have been synthesized and screened for activity against critical therapeutic targets like Mycobacterium tuberculosis and pediatric brain tumors. nih.gov The ability to systematically modify the structure, by decorating the C6-amino group or altering the group derived from the C2-aldehyde, allows for a thorough exploration of the structure-activity relationship (SAR) and the development of potent and selective chemical probes and drug candidates. nih.govnih.govsci-hub.se

Systematic Derivatization for Structure-Function Exploration

The synthetic utility of this compound stems from its bifunctional nature, possessing two key reactive sites: a nucleophilic amino group at the C6 position and an electrophilic aldehyde group at the C2 position. This arrangement allows for selective and systematic derivatization, making it an excellent scaffold for generating focused compound libraries to explore structure-function relationships in medicinal chemistry and materials science.

The amino group serves as a versatile handle for a variety of modifications. Standard transformations such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and urea (B33335) or thiourea (B124793) formation with isocyanates or isothiocyanates can be readily performed. These reactions allow for the introduction of a wide array of substituents to probe the effects of steric bulk, electronics, and hydrogen bonding potential at the C6 position.

Concurrently, the aldehyde at the C2 position is amenable to a vast range of classical and modern chemical transformations. These include:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons): To introduce carbon-carbon double bonds, extending the conjugation of the indole system.

Condensation reactions: With active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), to form new heterocyclic rings or functionalized alkenes.

Henry reaction: Condensation with nitroalkanes to produce β-nitroalcohols, which are valuable intermediates for further functionalization. rsc.org

The strategic and orthogonal protection of one group while reacting the other allows for controlled, stepwise derivatization. For instance, the amino group can be temporarily protected as a carbamate (B1207046) (e.g., Boc or Cbz) while the aldehyde is transformed. Subsequent deprotection reveals the amino group for further modification. This systematic approach enables the synthesis of a matrix of compounds where substitutions at both the C2 and C6 positions are varied, a crucial process for optimizing biological activity or material properties. nih.gov

The table below illustrates potential derivatizations of this compound for structure-function exploration.

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |

| 6-Amino Group | Acylation | Acetyl Chloride | Amide |

| 6-Amino Group | Sulfonylation | Tosyl Chloride | Sulfonamide |

| 6-Amino Group | Urea Formation | Phenyl Isocyanate | Urea |

| 2-Aldehyde Group | Reductive Amination | Benzylamine, NaBH(OAc)₃ | Secondary Amine |

| 2-Aldehyde Group | Wittig Reaction | Methyltriphenylphosphonium bromide | Vinyl Group |

| 2-Aldehyde Group | Knoevenagel Condensation | Malononitrile | Dicyanovinyl Group |

| 2-Aldehyde Group | Henry Reaction | Nitromethane (B149229) | β-Nitroalcohol |

Strategies for Combinatorial Synthesis

The structure of this compound is ideally suited for the rapid generation of large and diverse chemical libraries through combinatorial synthesis. Its bifunctionality allows it to be used as a central scaffold in both parallel synthesis and more complex multicomponent reactions (MCRs).

Scaffold Decoration in Parallel Synthesis:

In a parallel synthesis approach, the indole core acts as a scaffold that can be systematically "decorated". enamine.net A common strategy involves splitting a batch of the starting indole into multiple reaction vessels. In the first step, the aldehyde at C2 can be reacted with a library of different amines via reductive amination. Following this transformation, the resulting library of 2-aminomethyl-indoles can be further diversified by reacting the amino group at C6 with a library of acylating or sulfonylating agents. This two-step sequence can generate a large matrix of unique compounds from a small set of starting materials.

Multicomponent Reactions (MCRs):

This compound is a prime candidate for use in MCRs, which allow for the construction of complex molecules in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a particularly relevant example. rug.nl In a hypothetical Ugi-4CR, the 6-amino group of the indole could serve as the amine component. This would be reacted with a ketone or a different aldehyde, an isocyanide, and a carboxylic acid to generate complex, peptidomimetic structures.

Alternatively, the aldehyde function of the indole can participate in MCRs. For example, it could be used in a three-component reaction with an amine and a nucleophile to build diverse heterocyclic systems. The presence of the 6-amino group provides an additional point for diversification, either before or after the MCR. Research on analogous indole-2-carboxylic acids has shown successful application in Ugi reactions followed by palladium-catalyzed cyclizations to create libraries of complex heterocyclic compounds like indolo[3,2-c]quinolinones. rug.nl This same strategy can be envisioned for this compound, where the aldehyde provides a reactive handle for the initial MCR, and the amino group allows for post-MCR modifications.

The table below outlines a potential combinatorial library synthesis using the indole scaffold.

| Synthesis Stage | Reaction | Component A (Library 1) | Component B (Library 2) | Resulting Library Scaffold |

| Step 1 | Reductive Amination of 2-CHO | R¹-NH₂ (e.g., Cyclopropylamine, Morpholine) | - | 6-Amino-2-(aminomethyl)-1H-indole |

| Step 2 | Acylation of 6-NH₂ | R²-COCl (e.g., Benzoyl chloride, Thiophene-2-carbonyl chloride) | - | 6-Amido-2-(aminomethyl)-1H-indole |

| MCR Example | Ugi-4CR (using 6-NH₂) | R¹-CHO (e.g., Isobutyraldehyde) | R²-NC (e.g., tert-Butyl isocyanide) | R³-COOH (e.g., Acetic acid) |

This strategic use in combinatorial synthesis allows for the efficient exploration of chemical space around the indole core, significantly accelerating the discovery of new molecules with desired biological or material properties.

Theoretical Aspects of Molecular Interactions and Mechanistic Probes in Research Contexts

Hypothesized Molecular Target Interactions

The bioactivity of indole (B1671886) derivatives often stems from their ability to interact with specific biological targets, such as enzymes and receptors. The aldehyde group at the C2 position and the amino group at the C6 position of 6-Amino-1H-indole-2-carbaldehyde are key functional groups that would theoretically govern its interactions.

Computational docking is a powerful tool used to predict how a molecule, or ligand, binds to the active site of a target protein. nih.gov For this compound, docking studies could be hypothetically performed against various known targets of indole compounds to predict its binding affinity and mode.

Research on related indole-2-carboxamides and indole-2-carboxylic acids has shown that these scaffolds can effectively bind to targets like the epidermal growth factor receptor (EGFR) tyrosine kinase and HIV-1 integrase. mdpi.comnih.gov In these studies, the indole core typically fits into hydrophobic pockets, while functional groups form key interactions. For instance, in docking studies with EGFR, indole derivatives showed binding scores ranging from -7.79 to -10.52 kcal/mol. mdpi.com It is plausible that this compound would engage in similar interactions. The indole ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine, while the C2-aldehyde and C6-amino groups could act as hydrogen bond donors and acceptors with polar residues such as aspartate, glutamate (B1630785), and threonine in a target's active site. mdpi.com

| Indole Derivative Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Indole-2-carboxamide | EGFR Tyrosine Kinase | -9.89 to -10.52 | mdpi.com |

| Indole-2-carboxamide (least potent) | EGFR Tyrosine Kinase | -7.79 | mdpi.com |

| Indole-based heterocycle | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | nih.gov |

| Indole-based heterocycle | Human lanosterol (B1674476) 14α-demethylase | -8.5 | nih.gov |

The indole nucleus is a common feature in many enzyme inhibitors. Derivatives of indole-2-carboxylic acid, for example, have been identified as potent inhibitors of HIV-1 integrase. nih.govnih.gov The mechanism often involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is crucial for its catalytic function. nih.govnih.gov The carboxyl group at the C2 position is essential for this metal-chelating interaction. nih.gov Theoretically, the C2-carbaldehyde group of this compound, with its oxygen atom, could also participate in coordinating with metal cofactors in the active sites of metalloenzymes, thereby modulating their activity.

Furthermore, the amino group at the C6 position could form critical hydrogen bonds within an active site, contributing to the binding affinity and specificity of the molecule. umich.edu Studies on aminoaldehyde dehydrogenases have shown that interactions between the substrate's amino group and acidic or aromatic residues in the enzyme are critical for high-affinity binding. umich.edu Therefore, the C6-amino group could anchor the ligand in a specific orientation, positioning the C2-aldehyde group for optimal interaction with catalytic residues or metal ions, leading to enzyme inhibition.

Ligand-Receptor Interaction Modeling

Modeling ligand-receptor interactions helps in understanding the structural requirements for binding and in designing more potent molecules.

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. Based on the structure of this compound and insights from related compounds, a theoretical pharmacophore model can be proposed.

Key features would likely include:

Aromatic Ring Feature: The indole ring itself would serve as a hydrophobic scaffold, capable of engaging in π-π stacking and other non-covalent interactions. mdpi.comnih.gov

Hydrogen Bond Acceptor: The oxygen atom of the C2-aldehyde group would be a primary hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The C6-amino group could function as both a hydrogen bond donor (from the N-H bonds) and potentially an acceptor (via the nitrogen lone pair).

Hydrogen Bond Donor: The indole N-H group is another key hydrogen bond donor. mdpi.com

In developing inhibitors for HIV-1 integrase, for instance, a strategy involved introducing a halogenated phenyl group to the indole scaffold to enhance π-π stacking with viral DNA, demonstrating how pharmacophores can be elaborated from a basic indole structure. nih.gov A similar strategy could be theoretically applied by modifying the 6-amino group of the title compound.

Molecular recognition is a dynamic process involving conformational changes in both the ligand and the receptor to achieve an optimal fit. The process for this compound binding to a hypothetical receptor would begin with the ligand entering the binding site. nih.gov

Initial long-range electrostatic interactions would likely guide the molecule into the binding pocket. The presence of cations like Ca²⁺ in the binding site can be crucial, "preparing" the receptor to recognize the ligand by coordinating with key amino acid residues. nih.gov As the ligand approaches, it would shed its solvation shell. The indole ring would likely seek a hydrophobic region, while the polar aldehyde and amino groups would orient themselves toward complementary residues. The flexibility of the molecule would allow it to adopt a low-energy conformation that maximizes favorable interactions, such as hydrogen bonds and stacking forces, leading to a stable ligand-receptor complex. umich.edunih.gov

General Mechanisms of Bioactivity at the Molecular Level (no clinical data)

The indole scaffold's bioactivity is attributed to its versatile chemical nature, allowing it to participate in various molecular interactions. nih.gov For this compound, several general mechanisms can be hypothesized based on extensive research into related compounds.

One primary mechanism is enzyme inhibition . As discussed, this can occur through the modulation of enzyme active sites. nih.gov For example, indole derivatives are known to inhibit kinases, HIV-1 integrase, and cyclooxygenases (COX). mdpi.comnih.govsci-hub.ru The mechanism often involves a combination of hydrophobic interactions from the indole ring and specific hydrogen bonds or metal chelation from its functional groups. nih.govmdpi.com

Another potential mechanism is the interruption of protein-protein or protein-DNA interactions . The indole core can engage in π-stacking interactions with aromatic residues of proteins or the nucleobases of DNA. nih.govnih.gov In the context of HIV-1 integrase inhibitors, an indole derivative's halogenated benzene (B151609) ring was shown to bind effectively with viral DNA through π-π stacking, which is critical to its inhibitory action. nih.gov It is conceivable that this compound could similarly interfere with biological processes that rely on such macromolecular recognition events.

The aldehyde group itself is an electrophilic center that can participate in nucleophilic addition reactions, potentially forming covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site, leading to irreversible inhibition. This reactivity adds another layer to its potential mechanisms of bioactivity at the molecular level.

Reactive Intermediate Formation and Interaction with Biomolecules

The chemical behavior of this compound in a biological milieu is largely dictated by the reactivity of its aldehyde functional group and the electronic influence of the 6-amino substituent. The aldehyde group, being an electrophilic center, is susceptible to nucleophilic attack from various functional groups present in biomolecules. Concurrently, the amino group, by donating electron density to the indole ring system, can modulate the reactivity of the entire molecule, including the aldehyde.

In a research context, the primary reactive intermediates of this compound are conceptualized to form through its interaction with nucleophilic sites on biomolecules, such as the side chains of amino acid residues in proteins. The most probable reaction is the formation of a Schiff base (or imine) through the condensation of the aldehyde group with a primary amine, a common functional group in the lysine (B10760008) residue and at the N-terminus of proteins.